4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Description
4-{2-Methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 2-methylimidazo[4,5-b]pyridine moiety. Its molecular formula is C₁₂H₁₆Cl₂N₄, with a molecular weight of 311.19 g/mol . The compound is identified by synonyms such as 4-{imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride and is registered under CAS number 1370587-23-7 . The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-15-12-11(3-2-6-14-12)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCKGIWRDIZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties and can interact with various targets.
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The design and synthesis of bioisosteres, which include this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity.
Result of Action
Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been found to interact with enzymes such as GABA A receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors. These interactions are essential for the compound’s ability to influence various biochemical pathways, including those involved in the central nervous system, digestive system, and cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system. Additionally, it affects the expression of genes involved in inflammation and cancer, thereby altering cellular metabolism and promoting or inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and influencing neurotransmission. The compound also inhibits enzymes such as proton pumps and aromatase, leading to changes in cellular pH and hormone levels. These molecular interactions result in significant alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and inhibition of cancer cell proliferation. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage-dependent effects underscore the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission, hormone synthesis, and cellular pH. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical activity, as it influences the concentration and availability of the compound at target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its therapeutic potential.
Biological Activity
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C12H18Cl2N4
- Molecular Weight : 265.21 g/mol
- CAS Number : 1379527-04-4
- Melting Point : 190-195 °C
The compound acts primarily as a selective modulator of various biological pathways, particularly those involving receptor interactions. Its structure suggests it may interact with dopamine receptors, specifically the D3 subtype, which plays a crucial role in neuropsychiatric disorders.
Receptor Interaction
Research indicates that compounds similar to this compound exhibit potent activity at the dopamine D3 receptor. For instance, a related compound demonstrated significant selectivity for D3 over D2 receptors in β-arrestin recruitment assays, suggesting a potential therapeutic profile for treating conditions like schizophrenia and Parkinson's disease .
In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit specific kinases involved in cell signaling pathways. A study highlighted that imidazo[1,2-a]pyridines could inhibit PDGFRβ with an IC50 of 18 nM . This inhibition is crucial for developing treatments targeting malignant diseases where PDGFR is constitutively activated.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been assessed in rodent models. Key parameters include:
| Compound | Dose (mg/kg) | Clearance (mL/min/kg) | Bioavailability (%) |
|---|---|---|---|
| Compound 28 | 1 IV | 20 | 28 |
| Compound 11 | 10 PO | 33 | 16 |
These data suggest favorable absorption and distribution characteristics for the compound, indicating potential for therapeutic use .
Neuroprotective Effects
A notable case study examined the neuroprotective effects of a closely related compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that the compound could protect against neurodegeneration, reinforcing its potential application in neurodegenerative diseases .
Cancer Therapeutics
Another study focused on the anti-cancer properties of imidazo[4,5-b]pyridine derivatives. The findings suggested that these compounds could inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperidine-linked imidazo-pyridine derivatives. Below is a comparative analysis with key analogues:
Table 1: Comparison of Key Compounds
Key Structural and Functional Differences
Substituent Impact on Physicochemical Properties: The 2-methyl group on the target compound’s imidazo ring increases lipophilicity compared to the 2-oxo group in ’s analogue, which may enhance membrane permeability but reduce solubility . The dimethoxybenzyloxyimino substituents in compound 13c () introduce polar aromatic groups, lowering melting points (189–192°C) compared to non-aromatic analogues .
Salt Form and Solubility :
- The dihydrochloride salt in the target compound and 13c improves aqueous solubility relative to free-base forms, critical for drug formulation .
- In contrast, some analogues (e.g., trifluoroacetate salts in ) may exhibit different stability and solubility profiles .
Pharmacological Relevance: MK0974 () shares the imidazo[4,5-b]pyridine-piperidine core but incorporates a carboxamide group, enabling calcitonin receptor modulation . RPT (), with a similar imidazo-pyridin-yl group, underscores the structural motif’s relevance in drug development, though analytical methods for such compounds remain understudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
